Difluoro Atorvastatin Calcium Salt

Übersicht

Beschreibung

Difluoro Atorvastatin Calcium Salt (DFCS) is a compound used in laboratory experiments and scientific research. It is a salt of the drug atorvastatin, which is used in the treatment of high cholesterol. However, DFCS has a number of other applications and effects, which will be discussed in

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects and Microsphere Formulation

Atorvastatin calcium, including its difluoro variant, has shown promise in neuroprotective applications. A study by Eroğlu et al. (2010) formulated chitosan microspheres containing atorvastatin calcium, investigating their neuroprotective efficiency in an experimental spinal cord injury model. The findings indicated that these microspheres improved functional outcome, reduced inflammatory markers, and preserved cellular uniformity in spinal cord tissues (Eroğlu et al., 2010).

Solubility and Delivery System Improvements

Improving the solubility and delivery of atorvastatin calcium has been a focus of various studies. Agrawal et al. (2015) developed a solid self-nanoemulsifying drug delivery system using N-methyl pyrrolidone to enhance the solubility and oral delivery of atorvastatin calcium. This approach showed a significant increase in solubility and permeability (Agrawal, Kumar, & Gide, 2015). Additionally, Wicaksono et al. (2022) worked on increasing the solubility of atorvastatin calcium through co-amorphous solids, finding that these solids had greater solubility in water (Wicaksono et al., 2022).

Stability and Degradation

Understanding the stability and degradation behavior of atorvastatin calcium, including difluoro variants, is crucial for its application in pharmaceutical formulations. Oliveira et al. (2013) studied the degradation kinetics of atorvastatin under various stress conditions, revealing that it degrades under acid and basic conditions, being less stable in acidic environments (Oliveira, Yoshida, Belinelo, & Valotto, 2013). Additionally, Christensen et al. (2012) investigated the excipient-induced disproportionation of atorvastatin calcium, emphasizing the importance of excipient selection in pharmaceutical development (Christensen, Rantanen, Cornett, & Taylor, 2012).

Wirkmechanismus

Target of Action

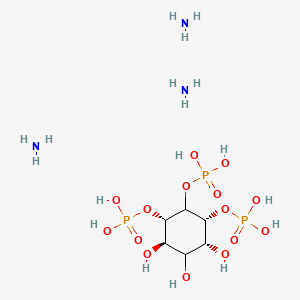

Difluoro Atorvastatin Calcium Salt, also known as Calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .

Mode of Action

The compound acts as a competitive inhibitor of HMG-CoA Reductase . By binding to this enzyme, it inhibits the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This results in a reduction of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol synthesis pathway . By inhibiting HMG-CoA Reductase, the compound disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other lipids . This leads to a decrease in LDL and VLDL levels, which are sometimes referred to as “bad cholesterol” due to their association with cardiovascular disease .

Pharmacokinetics

Atorvastatin is known to have a bioavailability of around 12% . It is metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4), which is responsible for the metabolism of many other drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The compound’s ability to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed has been demonstrated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other drugs that may interact with the compound, the patient’s renal or liver function, and genetic factors . For instance, certain drugs can alter the function of CYP3A4, the enzyme responsible for metabolizing Atorvastatin, potentially leading to drug-drug interactions .

Safety and Hazards

Zukünftige Richtungen

Atorvastatin Calcium is widely used in the treatment of hypercholesterolemia. With the expiration of the patent life of Lipitor in 2011, the drug can now be produced generically . This requires the development of efficient, non-proprietary production processes that would be available to a wide range of potential producers and enable the production of this important drug on an industrial, multi-kilogram scale .

Biochemische Analyse

Biochemical Properties

Difluoro Atorvastatin Calcium Salt, like other statins, plays a significant role in biochemical reactions, particularly in the mevalonate pathway, which synthesizes cholesterol . It interacts with the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, inhibiting its activity . This enzyme is crucial for cholesterol synthesis, and its inhibition by this compound leads to a decrease in cholesterol production .

Cellular Effects

This compound has been shown to have effects on various types of cells. In cancer cells, for instance, it has been observed to have anti-proliferative effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate, a key intermediate in cholesterol synthesis . This leads to a decrease in cholesterol levels within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, with a focus on its stability and degradation . It has been observed that the compound remains stable under various conditions, and its long-term effects on cellular function have been noted in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . High doses of statins, including Atorvastatin, have been linked to an increased risk of osteoporosis .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of cholesterol . It interacts with the enzyme HMG-CoA reductase, a key enzyme in this pathway .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely to be found in the cytosol where HMG-CoA reductase, the enzyme it inhibits, is located .

Eigenschaften

IUPAC Name |

calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H34F2N2O5.Ca/c2*1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNNLAQUOIPKCS-MNSAWQCASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H66CaF4N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.